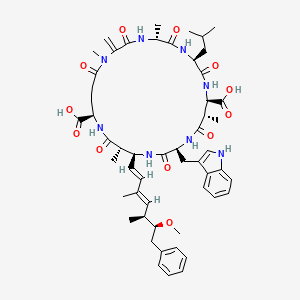
3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
Overview
Description
3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid is an organic compound belonging to the anthraquinone family. It is characterized by its anthracene backbone with hydroxyl and carboxylic acid functional groups. This compound is known for its vibrant color and is often used in various chemical and biological applications .
Mechanism of Action
Target of Action
The primary target of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid is biofilms formed by Methicillin-Resistant Staphylococcus aureus (MRSA) . MRSA biofilms contribute to recurrent nosocomial infections in humans .
Mode of Action
The compound interacts with MRSA biofilms, potentially disrupting their formation and eradication . The structure-activity relationship analysis indicates that the hydroxyl group at the C-2 position of the anthraquinone skeleton plays an important role in inhibiting biofilm formation at high concentrations . The carboxyl group at the same C-2 position greatly influences the antibacterial activity and biofilm eradication activity .
Biochemical Pathways
Preliminary studies using rna-seq have shown upregulation of phosphate transport-related genes in the overlapping differentially expressed genes of both compound treatment groups .
Result of Action
The compound can disrupt preformed MRSA biofilms possibly by killing or dispersing biofilm cells . This is evidenced by the results of crystal violet and methyl thiazolyl tetrazolium staining assays, as well as scanning electron microscope and confocal scanning laser microscopy imaging of compound treatment groups .
Biochemical Analysis
Biochemical Properties
3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit biofilm formation at high concentrations, which is attributed to the hydroxyl group at the C-2 position of the anthraquinone skeleton . Additionally, the carboxyl group at the same position enhances its antibacterial activity and biofilm eradication capabilities . These interactions suggest that this compound can modulate the activity of enzymes and proteins involved in bacterial cell wall synthesis and maintenance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to disrupt bacterial cell wall integrity, leading to cell lysis and death . Furthermore, this compound can alter the expression of genes involved in biofilm formation and maintenance, thereby reducing the ability of bacteria to form protective biofilms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The hydroxyl and carboxyl groups of the compound facilitate its binding to bacterial enzymes, leading to enzyme inhibition or activation . This binding disrupts the normal function of these enzymes, resulting in the inhibition of biofilm formation and the promotion of bacterial cell death. Additionally, this compound can induce changes in gene expression, further contributing to its antibacterial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting biofilm formation and promoting bacterial cell death . The extent of these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits biofilm formation . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of optimizing dosage to achieve the desired antibacterial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by bacterial enzymes, leading to the production of reactive intermediates that contribute to its antibacterial activity . These metabolic pathways also influence the compound’s effects on metabolic flux and metabolite levels, further enhancing its antibacterial properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its antibacterial effects. The distribution of this compound within cells is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within bacterial cells, where it can interact with target enzymes and proteins . This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action . The precise subcellular localization of this compound enhances its antibacterial efficacy by concentrating its activity at critical sites within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone derivatives.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 8 positions using reagents like hydrogen peroxide or other oxidizing agents.
Methylation: Methylation at the 1 position using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Employment of organic solvents like dimethylformamide to dissolve reactants and facilitate reactions.
Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction to hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions at the aromatic ring positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, ethanol, water.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones depending on the substituent used.
Scientific Research Applications
3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in studies of enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of colorants for textiles and inks.
Comparison with Similar Compounds
Similar Compounds
- 3,6,8-Trihydroxy-1-methylanthraquinone-2-carboxylic acid
- 1,8-Dihydroxy-4,5-dimethylanthraquinone
- Anthraquinone-2-carboxylic acid
- Rhein
Uniqueness
3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and carboxylic acid functionality make it a versatile compound for various applications .
Properties
IUPAC Name |
3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c1-6-11-8(5-10(18)12(6)16(21)22)14(19)7-3-2-4-9(17)13(7)15(11)20/h2-5,17-18H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHABMANUFPZXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214929 | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69119-31-9 | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69119-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 - 250 °C | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMCA)?
A: DMCA is a natural product found in certain strains of Streptomycetes bacteria. [, , ] These bacteria are known to produce a variety of bioactive compounds, including antibiotics. DMCA has been identified alongside other quinone antibiotics like bhimamycin A-E. []
Q2: How is this compound (DMCA) biosynthesized?
A: While the exact biosynthetic pathway of DMCA remains to be fully elucidated, research suggests it is linked to the production of other anthraquinones and isochromanoquinone antibiotics in Streptomycetes. [] The formation of DMCA likely involves a polyketide synthase pathway, similar to other related compounds like actinorhodin. []
Q3: Does this compound (DMCA) exhibit any biological activity?
A: DMCA was identified as a potential inhibitor of Tropomyosin receptor kinase B (TrkB). [] This receptor plays a crucial role in the development and function of the central nervous system. While further research is needed, targeting TrkB with inhibitors like DMCA may hold therapeutic potential for neurological disorders. []
Q4: How was this compound (DMCA) studied as a potential TrkB inhibitor?
A: Researchers used virtual screening techniques to identify DMCA from a library of phytoconstituents as a potential TrkB inhibitor. [] Molecular docking simulations suggested that DMCA binds favorably to the ATP-binding pocket of TrkB. Further investigation using molecular dynamics simulations indicated that DMCA forms stable interactions within the binding pocket. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


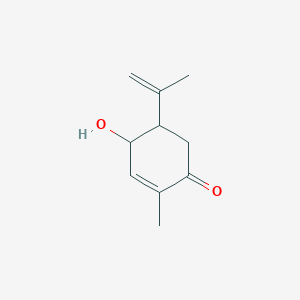
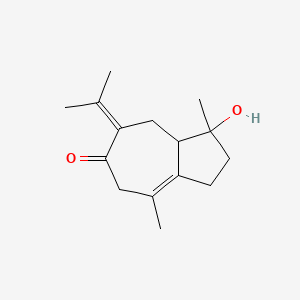

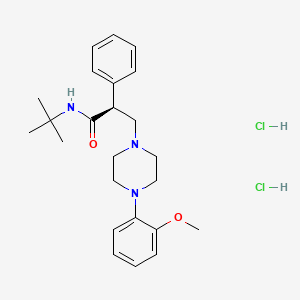
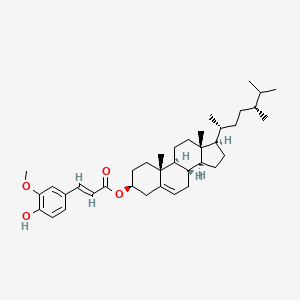
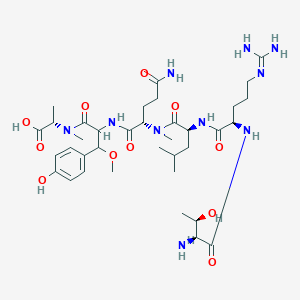
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1258658.png)
![(9E,12E)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B1258661.png)
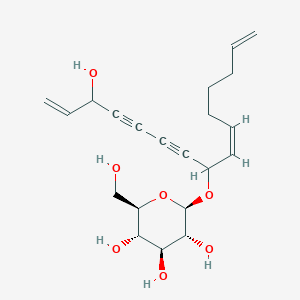
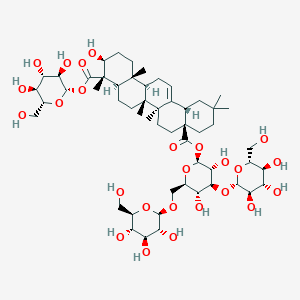
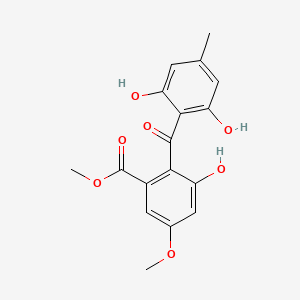
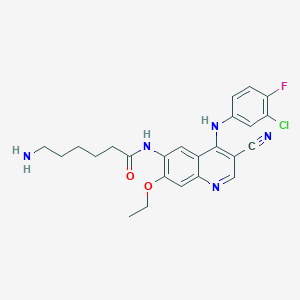
![6,10-Dimethyl -2-isopropylspiro[4.5]decane](/img/structure/B1258672.png)
